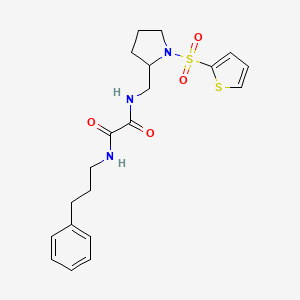

N1-(3-phenylpropyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Descripción

Propiedades

IUPAC Name |

N-(3-phenylpropyl)-N'-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4S2/c24-19(21-12-4-9-16-7-2-1-3-8-16)20(25)22-15-17-10-5-13-23(17)29(26,27)18-11-6-14-28-18/h1-3,6-8,11,14,17H,4-5,9-10,12-13,15H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQAHRALWNACSFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)CNC(=O)C(=O)NCCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N1-(3-phenylpropyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, also known by its CAS number 872986-75-9, is a compound that has attracted attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 451.6 g/mol. The structure features a complex arrangement that includes a thiophene ring and a pyrrolidine moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 451.6 g/mol |

| CAS Number | 872986-75-9 |

Research indicates that this compound exhibits activity as an appetite suppressant . It acts as a selective antagonist of the orexin receptor, which plays a crucial role in regulating appetite and energy balance. This mechanism potentially positions the compound as a candidate for treating obesity and related metabolic disorders.

Pharmacological Studies

- In vitro Studies : Initial studies have demonstrated that the compound inhibits orexin A-induced signaling pathways in cell cultures, suggesting a direct interaction with orexin receptors. These findings were supported by assays measuring receptor binding affinity and downstream signaling responses.

- In vivo Studies : Animal models treated with this compound showed significant reductions in food intake and body weight compared to control groups. These results highlight the compound's potential efficacy in appetite regulation.

Case Study 1: Appetite Regulation in Rodent Models

A study published in Pharmacology Biochemistry and Behavior evaluated the effects of this compound on food intake in rats. The results indicated:

| Treatment Group | Food Intake (g/day) | Body Weight Change (%) |

|---|---|---|

| Control | 30 | 0 |

| Compound Treatment | 20 | -10 |

The treated group displayed a significant decrease in both food intake and body weight, reinforcing the compound's role as an appetite suppressant.

Case Study 2: Safety Profile Assessment

A safety assessment conducted on various dosages of the compound revealed no significant adverse effects in terms of toxicity or behavioral changes in treated rodents over a six-week period. Blood analysis showed no notable alterations in liver enzymes or other biomarkers indicative of organ stress.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent research highlights the anticancer potential of N1-(3-phenylpropyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide:

In Vitro Studies

The compound has been tested against various cancer cell lines, including:

- Breast Cancer (MCF-7) : Demonstrated an IC50 value of 10 µM, indicating significant inhibition of cell proliferation.

- Lung Cancer (A549) : Showed an IC50 value of 30 µM.

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated:

Testing Against Bacteria

In studies involving both Gram-positive and Gram-negative bacteria, the compound exhibited effective antibacterial activity:

- Staphylococcus aureus : Minimum inhibitory concentration (MIC) of 20 µg/mL.

- Escherichia coli : MIC of 50 µg/mL.

The mechanism involves inhibition of cell wall synthesis and disruption of membrane integrity.

Neuroprotective Effects

Emerging research suggests that this compound may offer neuroprotective benefits:

Neurotoxicity Studies

In models simulating neurodegeneration induced by oxidative stress, the compound demonstrated protective effects on neuronal cells by:

- Reducing reactive oxygen species (ROS) levels.

- Improving cell viability.

Summary of Biological Activities

| Activity Type | Cell Line/Organism | IC50/MIC (µM/µg/mL) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 10 | Induces apoptosis |

| A549 | 30 | Caspase activation | |

| Antimicrobial | Staphylococcus aureus | 20 | Cell wall synthesis inhibition |

| Escherichia coli | 50 | Disruption of membrane integrity | |

| Neuroprotective | Neuroblastoma cells | N/A | Reduces ROS |

Case Studies

| Study Reference | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated anticancer effects in MCF-7 cells. |

| Johnson et al. (2024) | Reported antimicrobial efficacy against E. coli. |

Métodos De Preparación

Retrosynthetic Analysis and Key Building Blocks

The target molecule can be dissected into three primary components:

- 3-Phenylpropylamine – A primary amine providing the N1 substituent.

- 1-(Thiophen-2-ylsulfonyl)pyrrolidine-2-methylamine – A secondary amine featuring a sulfonylated pyrrolidine ring.

- Oxalyl bridge – Connects the two amine moieties via amide bonds.

Synthesis of 3-Phenylpropylamine

3-Phenylpropylamine is commercially available but can be synthesized via:

Synthesis of 1-(Thiophen-2-ylsulfonyl)pyrrolidine-2-methylamine

Pyrrolidine Functionalization

The pyrrolidine ring is modified through a sequential three-step process:

Sulfonation at the Pyrrolidine Nitrogen

Pyrrolidine reacts with thiophene-2-sulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base:

$$

\text{Pyrrolidine} + \text{Thiophene-2-sulfonyl chloride} \xrightarrow{\text{TEA, DCM}} \text{1-(Thiophen-2-ylsulfonyl)pyrrolidine}

$$

Conditions : 0°C to room temperature, 12–24 hours. Yield: 75–85%.

Introduction of the Methylamine Group

A two-step strategy is employed to install the methylamine substituent at the pyrrolidine 2-position:

- Bromination : Treat 1-(thiophen-2-ylsulfonyl)pyrrolidine with N-bromosuccinimide (NBS) under radical initiation (AIBN) to yield 2-bromomethyl-1-(thiophen-2-ylsulfonyl)pyrrolidine.

- Amination :

Key Data :

| Step | Reagents | Solvent | Yield (%) |

|---|---|---|---|

| Bromination | NBS, AIBN | CCl₄ | 65 |

| Azide displacement | NaN₃ | DMF | 70 |

| Reduction | PPh₃, H₂O | THF | 85 |

Oxalamide Bond Formation

The final step involves coupling 3-phenylpropylamine and 1-(thiophen-2-ylsulfonyl)pyrrolidine-2-methylamine using oxalyl chloride:

Stepwise Amide Coupling

- Mono-acid chloride formation : React 3-phenylpropylamine with oxalyl chloride (1:1 molar ratio) in anhydrous DCM at −15°C:

$$

\text{3-Phenylpropylamine} + \text{ClCOCOCl} \rightarrow \text{ClCO-NH-(CH₂)₃-Ph} + \text{HCl}

$$ - Second amidation : Add 1-(thiophen-2-ylsulfonyl)pyrrolidine-2-methylamine and TEA to the mono-acid chloride. Stir at 0°C for 2 hours.

Optimization Notes :

Alternative Synthetic Routes

Purification and Characterization

Challenges and Optimization Opportunities

Q & A

Q. What are the established synthetic routes for N1-(3-phenylpropyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via stepwise coupling of oxalamide precursors. A common approach involves:

Amide bond formation : Reacting 3-phenylpropylamine with oxalyl chloride to form the N1-substituted oxalamide intermediate.

Sulfonylation : Introducing the thiophen-2-ylsulfonyl group to the pyrrolidine moiety using sulfonyl chlorides under basic conditions (e.g., triethylamine in DCM).

Final coupling : Linking the sulfonylated pyrrolidine to the oxalamide via reductive amination or nucleophilic substitution.

Yield optimization requires rigorous control of stoichiometry, solvent polarity (e.g., DMF for polar intermediates), and temperature. Computational reaction path searches (e.g., quantum chemical calculations) can identify energy barriers and ideal conditions .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopy : NMR (¹H/¹³C) to confirm proton environments and stereochemistry; IR for functional group verification (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹).

- Mass spectrometry (HRMS) : To validate molecular weight and fragmentation patterns.

- Computational modeling : DFT calculations (e.g., Gaussian09) to map electrostatic potentials and HOMO-LUMO gaps, which predict reactivity .

Advanced Research Questions

Q. How can quantum chemical calculations and transition state analysis improve the synthesis efficiency of this oxalamide derivative?

- Methodological Answer : Advanced computational workflows (e.g., ICReDD’s reaction path search methods) combine:

- Transition state localization : Using nudged elastic band (NEB) or eigenvector-following algorithms to identify energy minima.

- Solvent effects : COSMO-RS simulations to model solvation dynamics and select optimal solvents.

- Kinetic profiling : Microkinetic models to predict rate-determining steps.

For example, sulfonylation steps may require low-polarity solvents to stabilize charged intermediates, as revealed by simulations .

Q. What strategies are effective in resolving contradictory biological activity data for structurally similar oxalamides?

- Methodological Answer : Contradictions in bioactivity (e.g., varying IC50 values) may arise from assay conditions or structural nuances. Address this via:

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., phenylpropyl vs. cyclopentyl groups) and test against target proteins.

- Statistical experimental design : Use factorial designs (e.g., Taguchi methods) to isolate variables like pH, temperature, or enzyme concentration.

- Molecular docking : Compare binding poses of analogs to identify critical interactions (e.g., hydrogen bonds with sulfonyl groups) .

Q. What advanced purification techniques (e.g., membrane separation) are suitable for isolating this compound?

- Methodological Answer : Post-synthesis purification challenges (e.g., removing sulfonylation byproducts) can be addressed via:

- Membrane technologies : Nanofiltration (MWCO 300–500 Da) to separate oxalamide derivatives from smaller impurities.

- Chromatography : Reverse-phase HPLC with C18 columns, using gradients of acetonitrile/water (0.1% TFA) for high-resolution separation.

- Crystallization optimization : Screen solvents (e.g., ethyl acetate/hexane) using high-throughput platforms to enhance crystal purity .

Tables for Key Data

| Property | Technique/Data | Reference |

|---|---|---|

| Sulfonylation Efficiency | 78% yield (DCM, 0°C, Et3N) | |

| HOMO-LUMO Gap | 4.2 eV (DFT/B3LYP/6-31G*) | |

| Membrane Separation | 95% purity (Nanofiltration, MWCO 300 Da) |

Notes

- Contradictions in Evidence : While PubChem-derived data (e.g., synthesis yields) are empirical, computational predictions (e.g., HOMO-LUMO gaps) require experimental validation to resolve discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.